molecular formula C7H6BF3O2 B1664628 4-(Trifluoromethyl)phenylboronic acid CAS No. 128796-39-4

4-(Trifluoromethyl)phenylboronic acid

Cat. No.: B1664628
CAS No.: 128796-39-4
M. Wt: 189.93 g/mol
InChI Key: ALMFIOZYDASRRC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H6BF3O2 . It is a derivative of phenylboronic acid where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-(trifluoromethyl)benzene with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and yields the desired boronic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Aryl-Aryl Coupling Products: Formed in Suzuki-Miyaura reactions.

    Aryl-Heteroaryl Coupling Products: Formed in direct arylation reactions.

    Aryl-Alkene Coupling Products: Formed in oxidative Heck reactions.

Scientific Research Applications

Chemistry: 4-(Trifluoromethyl)phenylboronic acid is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its unique reactivity and stability make it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)phenylboronic acid is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMFIOZYDASRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370278
Record name 4-(Trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128796-39-4
Record name 4-(Trifluoromethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128796-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An oven dried Schlenk tube was charged with magnesium turnings (766 mg, 31.5 mmol), evacuated, and backfilled with argon. To the reaction vessel was added 10 mL of ether followed by 4-(trifluoromethyl)phenyl bromide (4.20 mL, 30.0 mmol). The reaction mixture was stirred without external heating for 1 hour, during which time an exotherm occurred and then subsided. The solution was diluted with ether (10 mL) and transferred via cannula to a flask containing triisopropylborate (13.8 mL, 60.0 mmol) in 1:1 THF/ether (20 mL) at −78° C. The resulting reaction mixture was kept at −78° C. for 15 minutes and then was allowed to warm to room temperature. After stirring at room temperature for 15 minutes, the reaction mixture was poured onto 2.0 M HCl (60 mL). The mixture was transferred to a separatory funnel, extracted with ethyl acetate (60 mL), washed with water (60 mL), and brine (60 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude material was dissolved in 2:1 hexane/ethyl acetate (90 mL) and activated charcoal was added. The mixture was filtered and the product crystallized upon cooling. The crystals were collected by filtration to afford 1.98 g (35%) of pale yellow needles.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
THF ether
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 1 mL (7.1 mmol) of 4-trifluoromethylphenyl bromide (JRD Fluoro Chemical LTD) in 20 mL of THF at −78° C. in a nitrogen atmosphere was added 7.1 mL (8.5 mmol) of nBuLi (1.6 M in THF). After stirring for 30 min, 2.5 mL (10.65 mmol) of triisopropyl borate (Aldrich) was slowly added and the reaction mixture was slowly warmed to rt. After 1 h at rt, the reaction mixture was concentrated and redissolved in 10 mL of a mixture of acetic acid and H2O (2:1). After stirring for 3 h, the reaction mixture was concentrated and redissolved in 100 mL of ethyl acetate. The solution was washed with sat'd NaHCO3 solution, and the organic fraction was dried over Na2SO4, filtered and the filtrate was concentrated to give the title compound.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of p-trifluoromethylbromobenzene (814.8 g) and triisopropoxyborane (681.0 g) in tetrahydrofuran (6300 mL) is cooled to −78° and n-butyllithium (2.5 m in hexanes, 1448 mL) is added over 30 minutes at a temperature below −60° to yield p-trifluoromethylphenylboronic acid.
Quantity
814.8 g
Type
reactant
Reaction Step One
Quantity
681 g
Type
reactant
Reaction Step One
Quantity
6300 mL
Type
solvent
Reaction Step One
Quantity
1448 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4-(trifluoromethyl)phenylboronic acid (4TP) in battery technology?

A1: this compound (4TP) shows promise as a cost-efficient film-forming additive for high-voltage lithium-ion batteries. Specifically, it enhances the long-term cycle stability of lithium–nickel–manganese oxide (LNMO) cathodes by improving the interphasial stability between the cathode and electrolyte. []

Q2: How does 4TP improve the performance of LNMO cathodes?

A2: While the exact mechanism is not fully elucidated in the provided abstracts, 4TP likely forms a protective film on the LNMO cathode surface. This film could act as a barrier against unwanted side reactions between the electrolyte and the cathode, especially at high voltages, thus improving the battery's cycle life and capacity retention. []

Q3: Beyond batteries, what other applications does 4TP have in chemical synthesis?

A3: 4TP acts as a protecting group for the 2′,3′-cis-diol moiety in ribonucleosides, facilitating the synthesis of disaccharide nucleosides. The boronic ester formed with 4TP is easily removable, allowing for regioselective modifications at the 5’-hydroxyl group of the ribonucleoside. []

Q4: Are there any structural characterizations of 4TP or its complexes available?

A4: While the provided abstracts don't offer specific spectroscopic data, they mention that the formation of the boronic ester between uridine and 4TP was confirmed using 1H, 11B, and 19F NMR spectroscopy. [] Additionally, research exists on the crystal structure of a 4TP complex with 4-picoline. []

Q5: Does 4TP have any impact on the anode performance in batteries?

A5: Yes, research indicates that 4TP not only benefits the cathode but also positively affects the anode. It was observed to enhance the rate performance of graphite anodes, suggesting its potential for improving the overall performance of lithium-ion batteries. []

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